molecular formula C12H15ClO2 B14059249 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

Cat. No.: B14059249
M. Wt: 226.70 g/mol
InChI Key: HMMXUNWPVRLKIW-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, influencing its reactivity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

  • 1-Chloro-1-(4-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(3-chlorophenyl)propan-2-one
  • 1-Chloro-1-(4-ethylphenyl)propan-2-one

This detailed overview provides a comprehensive understanding of 1-Chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3

InChI Key

HMMXUNWPVRLKIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)OC

Origin of Product

United States

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